![molecular formula C15H19N5 B5602664 4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5602664.png)
4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine and pyrimidine derivatives, including structures similar to the compound , involves regiospecific reactions and can yield a variety of products with antiviral activities against cytomegalovirus and varicella-zoster virus (Gueiffier et al., 1996). Another study highlights the copper(II) complexes based on a new chelating ligand, showcasing the intricate interactions and structural configurations obtainable from such compounds (Bushuev et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various analytical techniques, revealing the presence of planar moieties, chair conformations, and the importance of non-covalent interactions in stabilizing the crystal structures (Peeters, Blaton, & Ranter, 1993).
Chemical Reactions and Properties
Research has identified specific reactions, such as the regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, which proceed through a one-pot reaction with high yields (Katritzky, Xu, & Tu, 2003). Moreover, the reactivity of the imidazo[1,2-a]pyrimidine core under specific conditions illustrates the compound's versatility in forming new structures (Tolkunov et al., 2021).
Physical Properties Analysis
The physical properties of compounds within this chemical space, such as solubility and crystalline structure, play a crucial role in their chemical behavior and potential applications. The study of Cu-catalyzed synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines provides insight into the conditions favoring the formation of these compounds and their subsequent properties (Rao, Mai, & Song, 2017).
Chemical Properties Analysis
The chemical behavior, including reactivity and interaction with other molecules, is fundamental to understanding the compound's potential applications. The synthesis and evaluation of derivatives as PI3Kδ inhibitors indicate the compound's relevance in medicinal chemistry, showcasing its ability to interact specifically with biological targets (Guo, Liu, & Pei, 2015).
科学的研究の応用
Synthetic Approaches and Functionalization
Imidazo[1,2-a]pyrimidine, a related scaffold, has garnered attention in synthetic chemistry due to its versatility in chemosynthetic methodologies, including multicomponent reactions, condensation reactions, and more. These approaches facilitate the development of new chemosynthetic strategies and drug development, highlighting its broad applications in medicinal chemistry (Goel, Luxami, & Paul, 2015).
Medicinal Chemistry and Drug Development
Imidazo[1,2-a]pyridine, a scaffold similar to the queried compound, is noted for its extensive use in medicinal chemistry, including roles in anticancer, antimycobacterial, and antiviral therapies. This scaffold is present in various marketed preparations, indicating the structural modifications of this scaffold could lead to novel therapeutic agents (Deep et al., 2016).
Strategies to Reduce Metabolism Mediated by Aldehyde Oxidase
A study on imidazo[1,2-a]pyrimidine moiety revealed it is rapidly metabolized by aldehyde oxidase (AO). Research into medicinal chemistry strategies to avoid AO-mediated oxidation could be significant for the development of more stable drugs and compounds (Linton et al., 2011).
Antineoplastic Activity
Research into benzimidazole condensed ring systems, including structures related to the queried compound, has shown potential in developing new antineoplastic agents. This includes the synthesis and in vitro disease human cell screening panel assay, highlighting the potential of such compounds in cancer therapy (Abdel-Hafez, 2007).
特性
IUPAC Name |
4-[3-(1H-imidazol-2-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-4-12-13(5-1)18-10-19-15(12)20-8-2-3-11(9-20)14-16-6-7-17-14/h6-7,10-11H,1-5,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJKYJCBALCKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2CCC3)C4=NC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


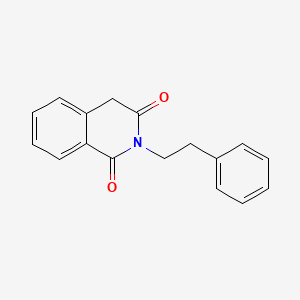
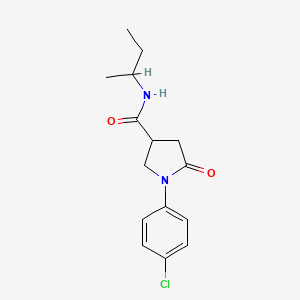
![1-(3,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5602602.png)
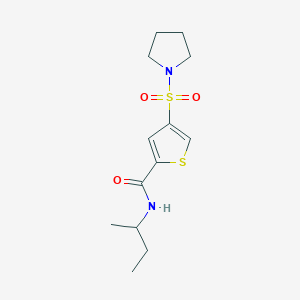

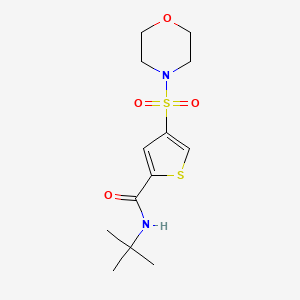
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5602627.png)
![2-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5602635.png)
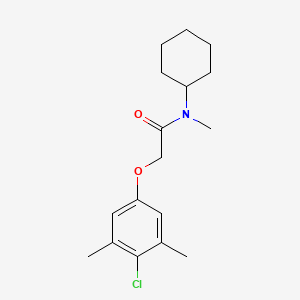
![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-8-fluoroquinoline](/img/structure/B5602675.png)
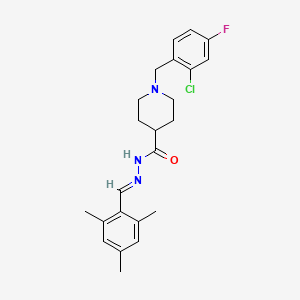
![3-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-5-carboxamide](/img/structure/B5602680.png)
![2-[(3-bromo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5602698.png)